N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that features a chlorophenyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with a phenoxy acetic acid derivative in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Assembly:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory activity, which can be explored in drug development.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Electronics: Its unique structure can be utilized in the design of organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide
- N-(4-chlorophenyl)-2-[3-(hydroxymethyl)phenoxy]acetamide
- N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness:
- Structural Features: The presence of the oxadiazole ring and the specific arrangement of the chlorophenyl and methylphenyl groups make this compound unique compared to its analogs.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.
- Applications: Its potential applications in diverse fields, from medicine to materials science, highlight its versatility and uniqueness.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-6-8-16(9-7-15)22-26-23(30-27-22)19-4-2-3-5-20(19)29-14-21(28)25-18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLXITLAYGBZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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